Acetoacetanilide

Synthesis Process Chemistry Manufacturing

Acetoacetanilide (AAA) is the essential coupling component for AAA diarylide yellow pigments (C.I. Pigment Yellow 12, 13, 14). Its specific anilide structure is critical—substituting with acetoacet-m-xylidide (AAMX) causes significant deviations in pigment color strength, shade, and toxicological profile (HBI: AAA=15 vs. AAMX=0.129). Generic substitution risks product failure. High-purity AAA ensures batch consistency in publication gravure, offset, and flexographic inks. Also a key intermediate for N-phenyl heterocycles in drug discovery.

Molecular Formula C10H11NO2
Molecular Weight 177.2 g/mol
CAS No. 102-01-2
Cat. No. B1666496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetoacetanilide
CAS102-01-2
SynonymsAcetoacetanilide;  NSC 2656;  NSC-2656;  NSC2656
Molecular FormulaC10H11NO2
Molecular Weight177.2 g/mol
Structural Identifiers
SMILESCC(=O)CC(=O)NC1=CC=CC=C1
InChIInChI=1S/C10H11NO2/c1-8(12)7-10(13)11-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,11,13)
InChIKeyDYRDKSSFIWVSNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilityless than 1 mg/mL at 70° F (NTP, 1992)
SOL IN ALKALI
Soluble in oxygenated and chlorinated solvents.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Acetoacetanilide (CAS 102-01-2) Procurement Guide: Properties, Synthesis and Industrial Relevance


Acetoacetanilide (AAA), also known as 3-oxo-N-phenylbutanamide, is a white to off-white crystalline solid with the molecular formula C10H11NO2 and a molecular weight of 177.20 g/mol [1]. It is an acetoacetamide derivative of aniline, characterized by its keto-amide tautomeric form in the solid state as confirmed by X-ray crystallography [2]. Industrially, it is a crucial intermediate primarily synthesized via the acetoacetylation of aniline using diketene [3]. Its key physicochemical properties include a melting point of 83-88°C, a boiling point of 329.0°C at 760 mmHg, a density of 1.26 g/cm³, and a logP value of 0.93 at 23°C, indicating moderate lipophilicity [1].

Why Acetoacetanilide (CAS 102-01-2) Cannot Be Replaced by Generic Acetoacetate Derivatives


The performance of acetoacetanilide (AAA) in industrial applications is not solely defined by its core acetoacetate moiety but is critically modulated by its specific anilide structure. Substitution with other acetoacetate derivatives, such as acetoacet-m-xylidide (AAMX) or substituted acetoacetanilides, leads to significant and quantifiable deviations in key properties including pigment color strength and shade [1], in vivo toxicological profiles via differential arylamine release [2], and fundamental molecular behavior like hydrogen bonding and vibrational signatures [3]. These differences directly impact final product quality, regulatory compliance, and analytical consistency, making generic substitution scientifically unsound and economically risky.

Quantitative Evidence for Acetoacetanilide (CAS 102-01-2) Differentiation in Pigment and Chemical Synthesis


Diketene vs. Ethyl Acetoacetate Synthesis Route: Acetoacetanilide Yield and Process Efficiency

The industrial synthesis of acetoacetanilide using diketene (route A) is compared to the alternative route using ethyl acetoacetate (route B). The diketene route is favored for its process simplicity and superior yield, whereas the ethyl acetoacetate route, often requiring catalysts, is noted for lower efficiency . In a controlled academic setting, a reaction of aniline (1.0 mmol) with ethyl acetoacetate (1.2 mmol) in HFIP (10 mmol) at 80°C for 12 hours yielded acetoacetanilide in 88% yield [1].

Synthesis Process Chemistry Manufacturing

Tautomeric and Structural Differentiation: Acetoacetanilide vs. Substituted Analogs in Hydrogen Bonding and NMR Signatures

A combined experimental and DFT study compared acetoacetanilide (AAA) with its 2-chloro (2CAAA) and 2-methyl (2MAAA) analogs. The intramolecular N⋯O hydrogen bond distance was determined to be ~2.7 Å for all three compounds [1]. However, substitution caused significant spectral shifts. The nN→π*CO stabilization energy, a measure of intramolecular charge transfer, was 64.75 kJ/mol for AAA, 62.84 kJ/mol for 2CAAA, and 64.18 kJ/mol for 2MAAA [1]. Furthermore, the amide-II band of 2MAAA exhibited a blue shift of 45-50 cm⁻¹ compared to AAA [1].

Analytical Chemistry Quality Control Computational Chemistry

In Vivo Metabolic Release of Arylamines: Acetoacetanilide vs. Acetoacet-m-xylidide Toxicological Differentiation

A biomonitoring study in Wistar rats quantified the metabolic release of arylamines from industrial intermediates by measuring the haemoglobin binding index (HBI) 24 hours after oral administration. The HBI of aniline released from acetoacetanilide (AAA) was 15 (mmol mol⁻¹ Hb) / (mmol kg⁻¹ body weight) [1]. In stark contrast, the HBI of 2,4-dimethylaniline released from its close analog, acetoacet-m-xylidide (AAMX), was only 0.129, representing a >116-fold difference [1].

Toxicology Safety Assessment Regulatory Compliance

Synthetic Utility in Hantzsch Dihydropyridine Synthesis: Acetoacetanilide vs. Ethyl Acetoacetate

In the synthesis of 1,4-dihydropyridine derivatives via the Hantzsch reaction, acetoacetanilide serves as a direct substitute for ethyl acetoacetate, offering a route to N-phenyl substituted products without requiring additional steps. A study using 2-hydroxyethylammonium acetate as a catalyst reported yields of 78-93% for the one-pot reaction of either ethyl acetoacetate or acetoacetanilide with ammonium acetate and various aromatic aldehydes [1].

Medicinal Chemistry Synthetic Methodology Heterocyclic Chemistry

Pigment Performance: Diarylide Yellow from Acetoacetanilide (AAA) vs. Monoazo Yellow Pigments

Diarylide yellow pigments, synthesized from acetoacetanilide (AAA) via coupling with tetrazotized 3,3'-dichlorobenzidine, offer distinct advantages over monoazo yellow pigments. While precise color strength values are proprietary and application-specific, literature consistently characterizes diarylide yellows as having 'high color strength' and 'good to excellent solvent fastness' compared to monoazo counterparts, which typically exhibit lower color strength and inferior solvent resistance [1]. Diarylide yellows, however, generally show inferior lightfastness [1]. Their thermal stability is limited, with decomposition and potential toxic byproduct formation occurring above 200°C [1].

Pigment Chemistry Colorants Industrial Applications

High-Value Application Scenarios for Acetoacetanilide (CAS 102-01-2) Based on Quantitative Evidence


Synthesis of High-Strength Diarylide Yellow Pigments for Printing Inks

Acetoacetanilide is the essential coupling component for manufacturing AAA diarylide yellow pigments (e.g., C.I. Pigment Yellow 12, 13, 14). As established in Section 3, these pigments provide high color strength and excellent solvent fastness compared to monoazo yellows [1]. This makes AAA the necessary raw material for formulating publication gravure, offset, and flexographic inks where vibrant, durable yellow shades with good chemical resistance are required [1].

Analytical Standard for Acetoacetanilide and Its Derivatives in Quality Control

Due to its well-characterized spectroscopic and chromatographic properties, including distinct NMR and IR signatures (e.g., the ~2.7 Å intramolecular N⋯O hydrogen bond and specific amide vibrational bands quantified in Section 3 [1]), high-purity acetoacetanilide is used as a reference standard. It serves as a benchmark for confirming the identity and purity of incoming raw materials and for developing analytical methods for its various substituted analogs used in dye and pigment synthesis.

Synthesis of N-Phenyl Substituted Heterocycles for Medicinal Chemistry

In medicinal chemistry, acetoacetanilide is a direct precursor for constructing N-phenyl heterocyclic scaffolds. As demonstrated in Section 3, it can be used in the Hantzsch reaction to synthesize N-phenyl-1,4-dihydropyridines with yields comparable to ethyl acetoacetate (78-93%) [1]. This avoids multi-step protection/deprotection sequences, providing an efficient route to libraries of N-phenyl pyridines, pyrazoles, and pyrimidines for drug discovery.

In Vivo Studies on Arylamine Release and Biomonitoring

Given the stark difference in haemoglobin binding indices (HBI) between acetoacetanilide (HBI = 15) and its analog acetoacet-m-xylidide (HBI = 0.129) [1], acetoacetanilide serves as a critical compound in toxicological and biomonitoring research. Its well-quantified in vivo behavior makes it a model substrate for studying the metabolic release of aniline from industrial intermediates and for developing exposure biomarkers in occupational health studies.

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